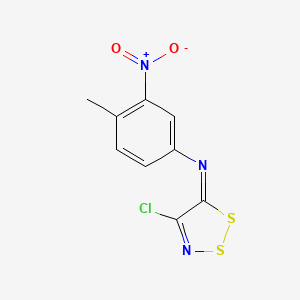
4-chloro-N-(4-methyl-3-nitrophenyl)dithiazol-5-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-4-CHLORO-N-(4-METHYL-3-NITROPHENYL)-5H-1,2,3-DITHIAZOL-5-IMINE is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound belongs to the class of dithiazoles, which are characterized by the presence of a five-membered ring containing two sulfur atoms and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-4-CHLORO-N-(4-METHYL-3-NITROPHENYL)-5H-1,2,3-DITHIAZOL-5-IMINE typically involves the reaction of N-(4-methyl-3-nitrophenyl)thiourea with chlorinating agents under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the dithiazole ring. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5Z)-4-CHLORO-N-(4-METHYL-3-NITROPHENYL)-5H-1,2,3-DITHIAZOL-5-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted dithiazole derivatives.
Scientific Research Applications
(5Z)-4-CHLORO-N-(4-METHYL-3-NITROPHENYL)-5H-1,2,3-DITHIAZOL-5-IMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-4-CHLORO-N-(4-METHYL-3-NITROPHENYL)-5H-1,2,3-DITHIAZOL-5-IMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or antimicrobial effects. The nitro group and dithiazole ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHYL-3-NITROPHENYL)BENZYLAMINE
- 2-METHYL-4-NITROPHENYL N-(4-METHYL-3-NITROPHENYL)CARBAMATE
Uniqueness
(5Z)-4-CHLORO-N-(4-METHYL-3-NITROPHENYL)-5H-1,2,3-DITHIAZOL-5-IMINE is unique due to its specific combination of functional groups and the presence of the dithiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H6ClN3O2S2 |
|---|---|
Molecular Weight |
287.7 g/mol |
IUPAC Name |
4-chloro-N-(4-methyl-3-nitrophenyl)dithiazol-5-imine |
InChI |
InChI=1S/C9H6ClN3O2S2/c1-5-2-3-6(4-7(5)13(14)15)11-9-8(10)12-17-16-9/h2-4H,1H3 |
InChI Key |
SJZFBHPBFDWARA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C(=NSS2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















